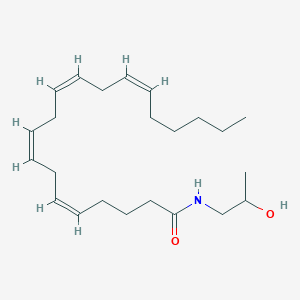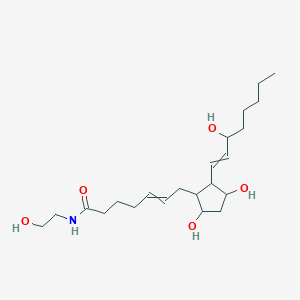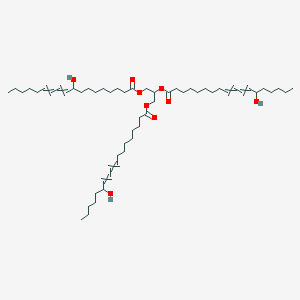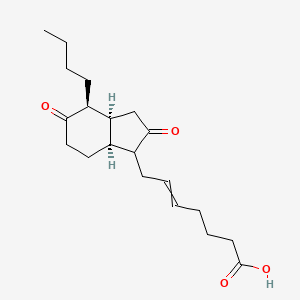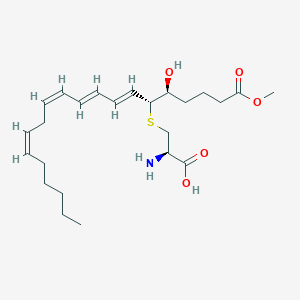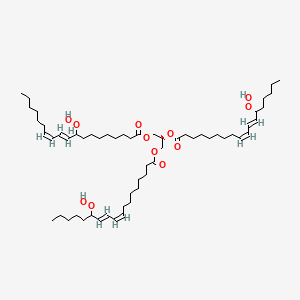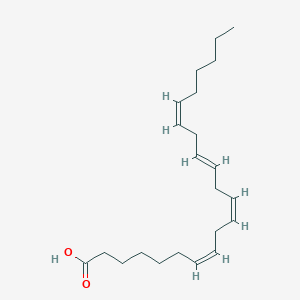![molecular formula C27H39NO2 B10767363 4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide](/img/structure/B10767363.png)
4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a hydroxy group attached to a benzamide moiety and a long polyunsaturated fatty acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and eicosatetraenoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of eicosatetraenoic acid and the amine group of 4-hydroxybenzoic acid. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
化学反応の分析
Types of Reactions
4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: LiAlH4 or NaBH4 (sodium borohydride) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like NaOH (sodium hydroxide).
Major Products
Oxidation: Formation of 4-oxo-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide.
Reduction: Formation of 4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzylamine.
Substitution: Formation of 4-alkoxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, influencing cellular processes and signaling pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structure suggests it could have anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the formulation of specialty chemicals, coatings, or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide involves its interaction with specific molecular targets. The hydroxy group and the amide bond play crucial roles in binding to enzymes or receptors, modulating their activity. The polyunsaturated fatty acid chain may also interact with lipid membranes, affecting membrane fluidity and signaling pathways.
類似化合物との比較
Similar Compounds
4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzylamine: Similar structure but with an amine group instead of an amide.
4-oxo-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide: Oxidized form of the compound.
4-alkoxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide: Substituted with an alkoxy group.
Uniqueness
4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide is unique due to its combination of a hydroxybenzamide moiety with a long polyunsaturated fatty acid chain. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C27H39NO2 |
|---|---|
分子量 |
409.6 g/mol |
IUPAC名 |
4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide |
InChI |
InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-28-27(30)25-20-22-26(29)23-21-25/h6-7,9-10,12-13,15-16,20-23,29H,2-5,8,11,14,17-19,24H2,1H3,(H,28,30)/b7-6+,10-9+,13-12+,16-15+ |
InChIキー |
XCWBOAHOJHPWLA-CGRWFSSPSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCNC(=O)C1=CC=C(C=C1)O |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B10767285.png)

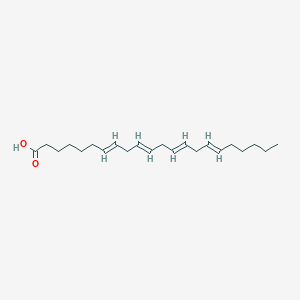
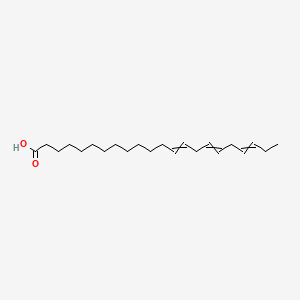

![[3H]5-oxo-ETE](/img/structure/B10767340.png)
